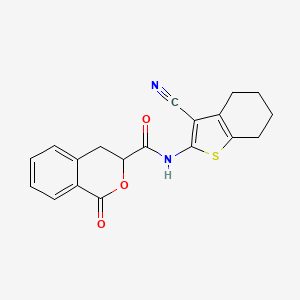![molecular formula C20H24FN3OS B2983901 N-((3s,5s,7s)-adamantan-1-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351648-60-6](/img/structure/B2983901.png)
N-((3s,5s,7s)-adamantan-1-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3s,5s,7s)-adamantan-1-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a useful research compound. Its molecular formula is C20H24FN3OS and its molecular weight is 373.49. The purity is usually 95%.
BenchChem offers high-quality N-((3s,5s,7s)-adamantan-1-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3s,5s,7s)-adamantan-1-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Noncovalent Interaction Studies
N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole derivatives, closely related to the queried compound, have been synthesized and analyzed for their crystal structures and noncovalent interactions. These studies, involving quantum theory and Hirshfeld surface analysis, highlight the compound's potential in the development of materials with specific molecular interactions, which are crucial in drug design and material science. This research emphasizes the importance of understanding the structural properties and interactions of such compounds for their application in scientific research, particularly in designing compounds with desired biological or physical properties (El-Emam et al., 2020).
Anticancer Activity
A variety of sulfonamide derivatives, including those structurally similar to the compound , have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. These studies indicate the potential of such compounds in anticancer research, where modifications to the adamantane and benzothiazole components could yield new, potent chemotherapeutics. The research demonstrates the significance of adamantane and benzothiazole moieties in enhancing cytotoxic efficacy against cancer cells, thereby contributing to the development of new anticancer agents (Ghorab et al., 2015).
Anti-inflammatory Activity
Compounds featuring the chloro- and fluoro-phenyl acetamide groups, along with adamantan-1-yl structures, have been synthesized and tested for anti-inflammatory activity. This research underlines the compound's relevance in the search for new anti-inflammatory agents, providing a basis for the development of novel therapeutics in treating inflammation-related disorders. The findings contribute to a broader understanding of how structural variations in such molecules affect their bioactivity, particularly in inflammation modulation (Sunder & Maleraju, 2013).
Biologically Active Aminoadamantanes Synthesis
The synthesis of N-(1-adamantyl)acetamide derivatives is a crucial step in producing biologically active aminoadamantanes, which exhibit antimicrobial and antiviral activities. This research area is significant for developing treatments for influenza, herpes, and pneumonia, showcasing the compound's role in synthesizing therapeutics for viral diseases. The insights from this study are valuable for pharmaceutical research focused on discovering new drugs for infectious diseases (Khusnutdinov et al., 2011).
properties
IUPAC Name |
N-(1-adamantyl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3OS/c1-24(19-22-18-15(21)3-2-4-16(18)26-19)11-17(25)23-20-8-12-5-13(9-20)7-14(6-12)10-20/h2-4,12-14H,5-11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVHATSSOCCZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC12CC3CC(C1)CC(C3)C2)C4=NC5=C(C=CC=C5S4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3s,5s,7s)-adamantan-1-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983818.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide](/img/structure/B2983820.png)
![5-Isopropyl-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2983822.png)
![Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2983823.png)
![2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2983826.png)

![2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide](/img/structure/B2983828.png)


![4-(4-Allyl-2-methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2983835.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2983836.png)

![3,6-dichloro-N-[2-(dimethylamino)ethyl]-N-(2-phenylethyl)pyridine-2-carboxamide](/img/structure/B2983840.png)
![4-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2983841.png)